A Technical Guide to 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP): Structure, Properties, and Applications
A Technical Guide to 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP): Structure, Properties, and Applications
Abstract
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP), often encountered as a hydrate, is a disc-shaped polycyclic aromatic hydrocarbon of significant interest in supramolecular chemistry and materials science. Its planar structure, rich with hydroxyl functional groups, makes it an exceptional building block for creating highly ordered, functional materials. This guide provides an in-depth analysis of HHTP's chemical structure, physicochemical properties, synthesis protocols, and its pivotal role in the development of advanced materials such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and discotic liquid crystals. This document is intended for researchers and professionals in chemistry, materials science, and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.
Introduction: The Molecular Architect's Blueprint
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) is a highly symmetrical, planar molecule composed of a triphenylene core peripherally substituted with six hydroxyl groups.[1] This unique arrangement of a hydrophobic aromatic core and hydrophilic hydroxyl groups imparts amphiphilic character and drives its remarkable capacity for self-assembly. Through strong π-π stacking of the aromatic cores and extensive intermolecular hydrogen bonding via the hydroxyl groups, HHTP molecules organize into columnar structures.[2]
This propensity for ordered assembly makes HHTP a foundational component (a "monomer building block") for constructing two-dimensional and three-dimensional porous crystalline polymers.[3] It was notably used in the synthesis of the first Covalent Organic Frameworks (COFs), a class of materials prized for their high porosity, thermal stability, and tunable properties.[3] Consequently, HHTP is a crucial precursor for functional organic materials, including discotic liquid crystals, organic electronics, and porous frameworks for gas storage and catalysis.[4][5]
Chemical Structure and Physicochemical Properties
The core of HHTP is a triphenylene moiety, a stable polycyclic aromatic hydrocarbon. The six hydroxyl groups are positioned in pairs on the outer benzene rings, granting the molecule D3h symmetry. The molecule's formula is C₁₈H₁₂O₆ with a molecular weight of 324.29 g/mol .[6] HHTP is often found as a hydrate, with various solvated crystal forms, including monohydrate and tetrahydrate forms, having been identified.[2] The presence of water molecules within the crystal lattice can significantly influence the hydrogen-bonding network and overall packing structure.[2][7]
Physicochemical Data Summary
The properties of HHTP make it a versatile yet challenging compound to work with. Its solubility is limited in many common solvents, but the hydroxyl groups render it soluble in polar solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₂O₆ (anhydrous) | PubChem[8] |
| Molecular Weight | 324.29 g/mol (anhydrous) | Thermo Scientific[6] |
| Appearance | Colorless to pale yellow or black crystals | CymitQuimica, Acta Cryst.[1][2] |
| Melting Point | ~138.0°C | Thermo Scientific[6] |
| IUPAC Name | triphenylene-2,3,6,7,10,11-hexol | PubChem[8] |
| CAS Number | 4877-80-9 | Sigma-Aldrich[9] |
| Solubility | Soluble in polar solvents | CymitQuimica[1] |
Synthesis of HHTP: Pathways to a Versatile Precursor
The synthesis of high-purity HHTP is critical for its application in advanced materials. Several methods have been developed, each with distinct advantages regarding yield, purity, and scalability.
Demethylation of Hexamethoxytriphenylene (HMTP)
A common and reliable laboratory-scale synthesis involves the demethylation of a precursor, 2,3,6,7,10,11-hexamethoxytriphenylene (HMTP).[10] This method provides high-purity HHTP suitable for sensitive applications like COF synthesis.
Causality of Experimental Choices:
-
HMTP as Precursor: HMTP is more easily synthesized and purified than HHTP directly. Its methoxy groups are stable under various conditions but can be selectively cleaved.
-
Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid and an exceptionally effective reagent for cleaving aryl methyl ethers. Its high reactivity allows the reaction to proceed to completion at room temperature.[11]
-
Inert Atmosphere & Anhydrous Conditions: BBr₃ reacts violently with water. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent decomposition of the reagent and unwanted side reactions.
-
Dichloromethane (DCM): DCM is an excellent solvent for this reaction as it is inert to BBr₃ and effectively dissolves the HMTP starting material.[11]
-
Preparation: Under an inert atmosphere, dissolve 2,3,6,7,10,11-hexamethoxytriphenylene (1.0 g) in anhydrous dichloromethane (50 mL) in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon adding BBr₃.
-
Reagent Addition: Slowly add boron tribromide (BBr₃, a 1M solution in DCM, ~6 equivalents) dropwise to the stirred solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. A precipitate will typically form.
-
Quenching: Carefully and slowly quench the reaction by adding water. This will hydrolyze the excess BBr₃ and the boron-oxygen intermediates.
-
Isolation: The HHTP product precipitates out of the solution. Isolate the solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid thoroughly with water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the product under vacuum to yield HHTP.
Oxidative Trimerization of Catechol
For larger-scale industrial production, the direct oxidative coupling of catechol is a more efficient and atom-economical approach.[4] This method avoids the multi-step process involving the methoxy-protected precursor.
Causality of Experimental Choices:
-
Peroxide Oxidant: Peroxides, such as ammonium persulfate, are used to oxidize catechol, initiating the trimerization reaction.[4]
-
Acidic Medium: A strong acid, like sulfuric acid, is used as the reaction medium. The acidic environment facilitates the electrophilic aromatic substitution mechanism required for the coupling of catechol units.
Caption: Oxidative trimerization workflow for HHTP synthesis.
Key Applications of HHTP
The true value of HHTP lies in its role as a versatile building block for creating functional materials with precisely engineered properties.
Covalent and Metal-Organic Frameworks (COFs & MOFs)
HHTP is a cornerstone ligand in the synthesis of 2D and 3D porous frameworks.[5]
-
COFs: In COF synthesis, the hydroxyl groups of HHTP are reacted with linkers, such as boronic acids, to form highly stable, porous crystalline sheets with exceptional surface areas.[5] These materials are investigated for gas storage, separation, and heterogeneous catalysis.
-
MOFs: When reacted with metal ions, the deprotonated form of HHTP (the hexakis-olate ligand) acts as a multidentate linker to form Metal-Organic Frameworks.[5][12] Some HHTP-based MOFs exhibit remarkable electrical conductivity, a rare and highly sought-after property in this class of materials.[5][12]
Caption: HHTP as a divergent precursor for COF and MOF materials.
Organic Electronics and Supramolecular Chemistry
The ability of HHTP to self-assemble into columnar structures through π-π stacking makes it a model compound for studying charge transport in organic materials. These one-dimensional columns can act as molecular wires, providing pathways for charge carriers (holes). This property is fundamental to its application in organic electronics and photonics.[1] Furthermore, its structure is used to create host-guest systems, where the layers of HHTP can accommodate anions or other small molecules.[5][13]
Potential Biological Activity
Preliminary research has indicated that HHTP exhibits cytotoxic effects on several human cancer cell lines, including glioma and lung cancer cells.[14][15] This activity is potentially linked to the formation of stable semiquinone radical species.[14][15] While still in early stages, this research opens a potential avenue for HHTP derivatives in drug development, though significant further investigation is required.
Safety and Handling
As a laboratory chemical, 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate requires careful handling to minimize risk.
-
Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[16][17] It may also cause respiratory irritation.[6]
-
Precautions: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[16] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]
-
Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere to maintain purity.[9][16]
Conclusion and Future Outlook
2,3,6,7,10,11-Hexahydroxytriphenylene hydrate is more than just a chemical compound; it is a fundamental building block for the bottom-up construction of advanced functional materials. Its unique combination of a planar aromatic core and peripheral hydroxyl groups provides a pre-programmed blueprint for self-assembly and covalent linkage into highly ordered, porous structures. The ongoing exploration of HHTP-based MOFs and COFs continues to yield materials with unprecedented properties, from high electrical conductivity to superior gas storage capacities. As synthetic methodologies become more refined and our understanding of its self-assembly deepens, HHTP is poised to remain at the forefront of innovation in materials science, organic electronics, and potentially even therapeutics.
References
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Thébault, F., Öhrström, L., & Haukka, M. (2011). 2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate: a new form of an important starting material for supramolecular chemistry and covalent organic frameworks. Acta Crystallographica Section C: Crystal Structure Communications, 67(3), o143–o145. Available from: [Link]
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Mellenthin, A., et al. (2012). Efficient Electroorganic Synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene Derivatives. Beilstein Journal of Organic Chemistry, 8, 1721-1724. Available from: [Link]
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Kandambeth, S., et al. (2017). An Electrically Conducting Three-Dimensional Iron–Catecholate Porous Framework. Angewandte Chemie International Edition, 56(34), 10143-10147. (Diagram of synthesis scheme available on ResearchGate). Available from: [Link]
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Glover, C. G. J., et al. (2016). Anion-templated 2D frameworks from hexahydroxytriphenylene. CrystEngComm, 18, 3167-3171. Available from: [Link]
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ResearchGate. (2011). 2,3,6,7,10,11-Hexahydroxytriphenylene tetrahydrate: a new form of an important starting material for supramolecular chemistry and covalent organic frameworks. Available from: [Link]
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PubChem. (n.d.). 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. (2024). Hexahydroxytriphenylene. Available from: [Link]
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Da Silva, J. C., et al. (2016). Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines. Biochemistry and Cell Biology, 94(2), 205-211. Available from: [Link]
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Da Silva, J. C., et al. (2016). Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines. ResearchGate. Available from: [Link]
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Carl ROTH. (n.d.). 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate, 10 g. Available from: [Link]
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PubChem. (n.d.). 2,3,6,7,10,11-Hexahydroxytriphenylene. National Center for Biotechnology Information. Available from: [Link]
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Vernisse, L., et al. (2021). Role of the Structure and Reactivity of Cu and Ag Surfaces in the Formation of a 2D Metal–Hexahydroxytriphenylene Network. The Journal of Physical Chemistry C, 125(31), 17336–17345. Available from: [Link]
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